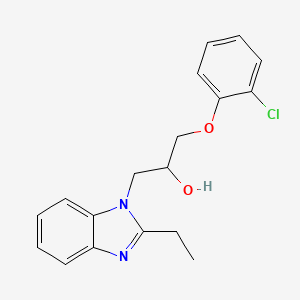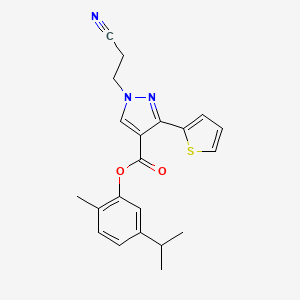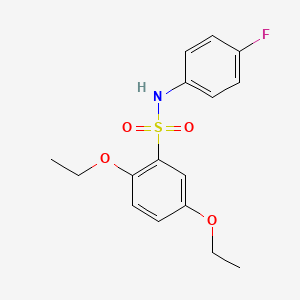![molecular formula C21H21ClN4O3 B5085100 [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B5085100.png)
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone: is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole ring.
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole and isoquinoline intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound has potential applications as an antimicrobial agent due to its triazole moiety, which is known for its antimicrobial properties.
- It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
- The compound has potential therapeutic applications as an anticancer agent, given its structural similarity to other known anticancer compounds.
- It may also have applications as an anti-inflammatory agent.
Industry:
- The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
- It can serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression.
相似化合物的比较
1-(benzyl)-1H-1,2,3-triazol-4-ylmethanone: This compound has a similar triazole moiety but differs in the substituents attached to the triazole ring.
[5-chloro-2-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methanone: This compound has a similar triazole moiety but differs in the substituents attached to the triazole ring and the presence of a hydroxymethyl group.
Uniqueness:
- The presence of both the triazole and isoquinoline moieties in [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone makes it unique compared to other similar compounds.
- The specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.
属性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-28-19-9-14-7-8-25(11-16(14)10-20(19)29-2)21(27)18-13-26(24-23-18)12-15-5-3-4-6-17(15)22/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMUTKLNDVJOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide](/img/structure/B5085035.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)






![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)

